2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide
Overview
Description
2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide typically involves the reaction of thiourea derivatives with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with chloroacetyl chloride to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which may alter its chemical structure and properties.
Condensation Reactions: The compound can react with other molecules to form larger, more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent.
Agricultural Chemistry: The compound can be used as a building block for synthesizing pesticides and herbicides due to its ability to inhibit certain biological processes in pests.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide involves its interaction with molecular targets in cells. For example, in cancer cells, it may inhibit specific enzymes or proteins involved in cell division, leading to cell cycle arrest and apoptosis . The exact molecular pathways can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar compounds to 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide include other thiadiazole derivatives such as:
N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its anticancer properties.
5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives: Evaluated for antifungal activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
2-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3OS2/c5-3-7-4(11-8-3)10-1-2(6)9/h1H2,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODVTALANRXBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NC(=NS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676585 | |
Record name | 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36950-05-7 | |
Record name | 2-[(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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